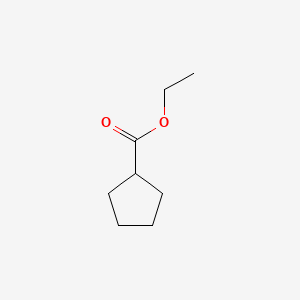
Ethyl cyclopentanecarboxylate
概要
説明
Ethyl cyclopentanecarboxylate is a compound that is part of a broader class of cyclopentane derivatives, which are of significant interest in organic chemistry due to their presence in various natural products and their utility in pharmaceuticals. The synthesis and transformation of these compounds have been explored in various studies, leading to the development of novel methodologies and the discovery of new reactions that expand the utility of these molecules in synthetic organic chemistry.
Synthesis Analysis
The synthesis of ethyl cyclopentanecarboxylate derivatives has been approached through different methods. For instance, a one-pot procedure for the synthesis of ethyl 1-hydroxycyclopentanecarboxylates involves cycloalumination of terminal olefins, followed by reaction with diethyl oxalate and acid hydrolysis . Additionally, ethyl (S)-α-hydroxy
科学的研究の応用
Ring Expansion Reactions
Ethyl cyclopentanecarboxylate demonstrates unique properties in ring expansion reactions. For example, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate undergoes treatment to afford unusual ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and others in varying yields (Tsuzuki et al., 1977).
Synthesis of Functionalized Stable Phosphorus Ylides
Ethyl cyclopentanecarboxylate is used in the synthesis of functionalized stable phosphorus ylides. It reacts with dialkyl acetylenedicarboxylate and triphenyphosphine to produce stable ylides, which are crucial for various chemical synthesis processes (Asghari et al., 2008).
Addition to Phosphorated 2H-Azirines
The compound plays a role in generating cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from it to phosphorated 2H-azirines (Vélez del Burgo et al., 2016).
Role in Isothiocyanato-Compounds Synthesis
Ethyl vis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates are prepared from ethyl cyclopentanecarboxylate, showcasing its utility in synthesizing isothiocyanato-compounds (Palkó et al., 2000).
Alkylation of Active
Methylene CompoundsEthyl cyclopentanecarboxylate is involved in the alkylation of active methylene compounds. The reaction of diethyl azodicarboxylate and triphenylphosphine with alcohols and ethyl cyanoacetate, using ethyl cyclopentanecarboxylate, yields various alkylated products (Kurihara et al., 1981).
Synthesis of Fused Heterocycles
Ethyl 2-oxocyclododecanecarboxylate, a derivative of ethyl cyclopentanecarboxylate, is key in synthesizing macrocyclic systems with either fused or exocyclic nitrogen heterocycles (Zoorob et al., 2012).
Mass Spectrometric Study
Ethyl cyclopentanecarboxylate derivatives have been studied using mass spectrometry to understand their fragmentation mechanisms, offering insights into their chemical compositions and reactions (He et al., 1997).
Asymmetric Synthesis
The compound is used in the asymmetric synthesis of various chemical compounds, like Ala-Ψ[CFCH]-Pro, a proline-containing pseudodipeptide. This demonstrates its potential in conformational and structural studies and as an enzyme inhibitor (Dutheuil et al., 2013).
Synthesis of Ethyl 1-Hydroxycyclopentanecarboxylates
Ethyl cyclopentanecarboxylate is instrumental in synthesizing ethyl 1-hydroxycyclopentanecarboxylates, showcasing its versatility in chemical synthesis (Dzhemilev et al., 2007).
Safety and Hazards
特性
IUPAC Name |
ethyl cyclopentanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJCCUODNDXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202942 | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclopentanecarboxylate | |
CAS RN |
5453-85-0 | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5453-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOPENTANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KB7W3C29Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a hydroxyl group at the 2-position of Ethyl cyclopentanecarboxylate affect its rate of hydrolysis in basic conditions?
A: Studies have shown that the presence and stereochemistry of a hydroxyl group at the 2-position of Ethyl cyclopentanecarboxylate significantly influences its hydrolysis rate in basic conditions. Specifically, Ethyl cis-2-hydroxycyclopentanecarboxylate hydrolyzes 1.8 to 11 times faster than Ethyl cyclopentanecarboxylate in a basic solution of aqueous dioxane. [] Interestingly, this rate enhancement is not solely due to potential intramolecular hydrogen bonding, as the trans isomer, incapable of such bonding, exhibits a hydrolysis rate equal to or exceeding that of the cis isomer. [] This suggests other factors, such as solvent interactions, might contribute to the observed rate differences.
Q2: Does the addition of borate buffer impact the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate?
A: Yes, the introduction of a borate buffer can enhance the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate. [] This observation suggests the potential formation of a borate-ester intermediate, which could facilitate intramolecular nucleophilic catalysis, thus accelerating the hydrolysis process.
Q3: Can mass spectrometry be used to differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates?
A: Yes, mass spectrometry, particularly when coupled with techniques like mass analyzed ion kinetic energy spectrometry (MIKES), can differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates. Research using methyl 5-methyl-2-oxo-3-[2-(4-R-phenyl)-1-ethyl]cyclopentanecarboxylates and methyl 2-oxo-5-(4-R-phenyl)-3-propylcyclopentanecarboxylates demonstrated that distinct fragmentation patterns are observed for these isomers, allowing for their identification. [] This differentiation is possible due to variations in bond strengths and rearrangement possibilities influenced by the position of substituents on the cyclopentane ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


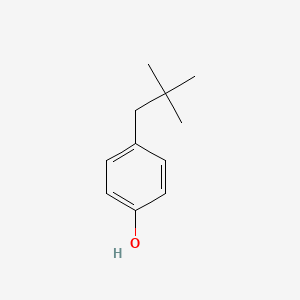
![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)
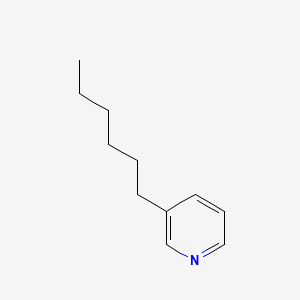

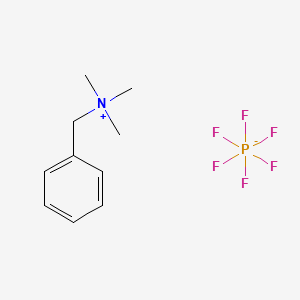
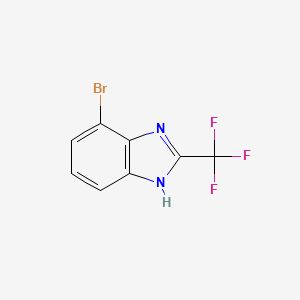
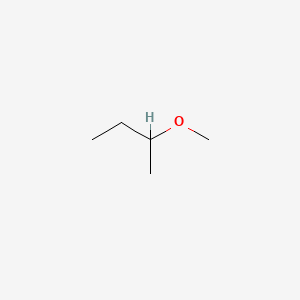

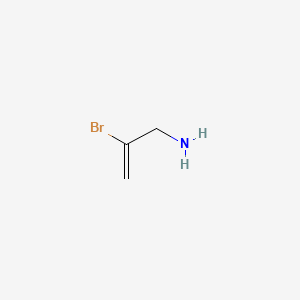

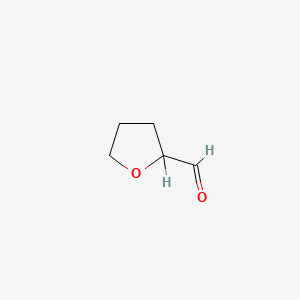

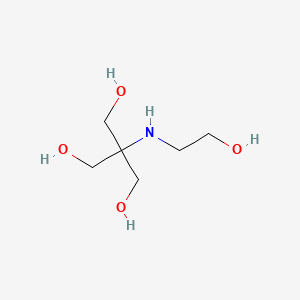
![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)